(S)-2-HYDROXYBUTYL P-TOSYLATE

Description

BenchChem offers high-quality (S)-2-HYDROXYBUTYL P-TOSYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-HYDROXYBUTYL P-TOSYLATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

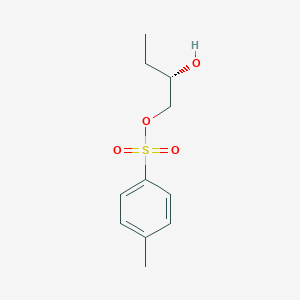

[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427109 | |

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143731-32-2 | |

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bifunctional Synthon: A Technical Guide to (S)-2-Hydroxybutyl p-Tosylate

Introduction to the Chiral Scaffold

In the landscape of asymmetric synthesis and drug development, the architectural precision of chiral building blocks dictates the efficacy and safety of active pharmaceutical ingredients (APIs). (S)-2-hydroxybutyl p-tosylate (CAS: 143731-32-2) stands out as a highly versatile, bifunctional chiral synthon[1]. By housing both a highly reactive electrophilic center and a stereodefined secondary alcohol within a compact four-carbon framework, it enables the stereospecific construction of complex pharmacological targets[2].

This technical whitepaper deconstructs the structural properties, mechanistic reactivity, and synthetic utility of (S)-2-hydroxybutyl p-tosylate, providing drug development professionals with a rigorous foundation for integrating this compound into advanced synthetic workflows.

Structural and Physicochemical Profiling

The synthetic utility of (S)-2-hydroxybutyl p-tosylate is rooted in its molecular anatomy. The compound, systematically named 1,2-Butanediol, 1-(4-methylbenzenesulfonate), (2S)-, features a primary carbon (C1) functionalized with a para-toluenesulfonate (tosylate) group and a secondary carbon (C2) bearing a hydroxyl group in the (S)-configuration[3].

The tosylate group acts as a superior leaving group due to the extensive resonance stabilization of the resulting sulfonate anion across its aromatic system. Meanwhile, the (S)-configured hydroxyl group serves dual roles: it can act as an internal nucleophile under basic conditions or remain a passive spectator to preserve the stereocenter during intermolecular substitutions[4].

Quantitative Physicochemical Data

To facilitate analytical tracking and process scaling, the core physicochemical parameters of (S)-2-hydroxybutyl p-tosylate are summarized below:

| Property | Value | Causality / Significance |

| CAS Registry Number | 143731-32-2 | Unique identifier for the (S)-enantiomer[1]. |

| Molecular Formula | C11H16O4S | Dictates the mass-to-charge ratio for MS validation[3]. |

| Molecular Weight | 244.31 g/mol | Essential for stoichiometric calculations[3]. |

| Density | ~1.213 g/cm³ | Indicates the compound is denser than water, critical for phase separations during aqueous workup[3]. |

| Boiling Point | 390.8 °C at 760 mmHg | High boiling point reflects strong intermolecular hydrogen bonding (due to C2-OH) and dipole interactions[3]. |

| Refractive Index | 1.5165 - 1.5185 | Used as a rapid, non-destructive metric for assessing bulk purity[5]. |

| Topological Polar Surface Area | 72 Ų | Influences solvent selection; highly soluble in polar aprotic solvents (e.g., DMF, DCM)[4]. |

Mechanistic Reactivity: The Bifunctional Advantage

The true value of (S)-2-hydroxybutyl p-tosylate lies in its divergent reactivity profile, which can be precisely controlled by the choice of reagents.

-

Intermolecular

Substitution: When exposed to non-basic nucleophiles (such as azides, primary/secondary amines, or thiolates), the nucleophile attacks the sterically accessible C1 position. The tosylate is displaced via a classic -

Intramolecular Epoxidation: If the compound is subjected to strong bases (e.g., NaH, KOH), the C2 hydroxyl group is deprotonated. The resulting alkoxide is perfectly positioned to attack C1 intramolecularly. Despite the ring strain of the resulting three-membered ring, the entropic advantage of the intramolecular attack drives the rapid expulsion of the tosylate, yielding (S)-1,2-epoxybutane—a volatile but highly valuable chiral epoxide.

Divergent reactivity pathways of (S)-2-hydroxybutyl p-tosylate.

Protocol: Regioselective Synthesis via Kinetic Control

The synthesis of (S)-2-hydroxybutyl p-tosylate from (S)-1,2-butanediol requires strict regiocontrol. The goal is to tosylate the primary alcohol at C1 while leaving the secondary alcohol at C2 untouched. This is achieved through kinetic control by leveraging the steric difference between the two hydroxyl groups at low temperatures.

Self-Validating Experimental Methodology

Reagents: (S)-1,2-butanediol (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.05 eq), Pyridine (solvent/base), Dichloromethane (DCM).

Step-by-Step Workflow:

-

System Initialization: Dissolve (S)-1,2-butanediol in a 1:1 mixture of anhydrous DCM and pyridine under an inert argon atmosphere.

-

Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction to prevent unwanted side reactions (such as chlorination or etherification).

-

-

Thermal Regulation: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

-

Causality: Low temperatures maximize the reaction rate differential between the sterically unhindered primary alcohol and the hindered secondary alcohol, ensuring regioselectivity.

-

-

Electrophile Addition: Add TsCl portion-wise over 30 minutes.

-

Causality: Slow addition prevents localized heating (exotherms) that could provide enough activation energy to overcome the steric hindrance at C2, which would result in unwanted di-tosylation.

-

-

Validation Check 1 (TLC): After 4 hours at 0 °C, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the diol spot and the emergence of a single new UV-active spot confirms successful mono-tosylation.

-

Quenching and Workup: Quench the reaction with cold 1M HCl to neutralize excess pyridine, followed by extraction with DCM. Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Validation Check 2 (NMR): Analyze the crude product via

-NMR. The presence of an intact multiplet at ~3.7 ppm (C2-CH-OH) and a shifted doublet at ~4.0 ppm (C1-CH2-OTs) self-validates the regiochemistry of the product.

Regioselective synthesis workflow for (S)-2-hydroxybutyl p-tosylate.

Applications in Pharmaceutical Asymmetric Synthesis

In drug development, (S)-2-hydroxybutyl p-tosylate is frequently deployed to introduce a chiral 2-hydroxybutyl moiety into complex pharmacophores[2]. It is highly valued in the synthesis of anti-tuberculosis agents, specialized beta-blockers, and novel kinase inhibitors where the spatial orientation of the hydroxyl group is critical for target protein binding[6].

By using this pre-fabricated chiral synthon, medicinal chemists bypass the need for late-stage asymmetric catalysis, significantly improving the overall yield and enantiomeric excess (ee) of the final API.

Storage, Stability, and Handling Guidelines

To maintain the chemical integrity of (S)-2-hydroxybutyl p-tosylate, strict storage protocols must be adhered to:

-

Thermal Degradation: The compound is prone to slow thermal degradation and hydrolysis. It must be stored at 0-6 °C [5].

-

Moisture Sensitivity: As a sulfonate ester, it is susceptible to hydrolysis upon prolonged exposure to ambient moisture, which yields p-toluenesulfonic acid and reverts the compound back to the diol. Storage under an inert atmosphere (Nitrogen or Argon) is mandatory.

-

Handling: Due to its electrophilic nature, it should be handled with appropriate PPE to prevent skin sensitization and eye irritation.

References

-

1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-, CAS No. 143731-32-2 iChemical.[Link]

Sources

- 1. (S)-2-HYDROXYBUTYL P-TOSYLATE | 143731-32-2 [chemicalbook.com]

- 2. 73522-17-5 | (S)-Butane-1,2-diol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 3. 1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-, CAS No. 143731-32-2 - iChemical [ichemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (S)-2-HYDROXYBUTYL P-TOSYLATE | 143731-32-2 [m.chemicalbook.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

An In-depth Technical Guide to (S)-1,2-Butanediol 1-Tosylate: Synthesis, Applications, and Supply

This guide provides a comprehensive technical overview of (S)-1,2-butanediol 1-tosylate, a valuable chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, critical applications in asymmetric synthesis, and procurement details, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of (S)-1,2-Butanediol 1-Tosylate

(S)-1,2-Butanediol 1-tosylate is a chiral molecule whose value lies in its dual functionality: a stereodefined secondary alcohol and a primary alcohol selectively activated as a tosylate. The tosyl (p-toluenesulfonyl) group is an outstanding leaving group, transforming the inert primary hydroxyl of the parent diol into a reactive electrophilic site.[1][2] This strategic activation is pivotal in organic synthesis, particularly for constructing complex, stereochemically-defined molecules, which are often the cornerstone of modern pharmaceuticals.

The parent compound, (S)-1,2-butanediol, is a readily available chiral precursor.[3][4] By selectively functionalizing the primary hydroxyl group, we create a versatile intermediate, (S)-1,2-butanediol 1-tosylate. This intermediate allows for precise nucleophilic substitution reactions at the C1 position while preserving the critical stereocenter at the C2 position. This control is fundamental to asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity.[5]

Physicochemical and Identification Data

Accurate identification is the bedrock of reproducible science. The key identifiers and properties for the precursor and the target tosylate are summarized below.

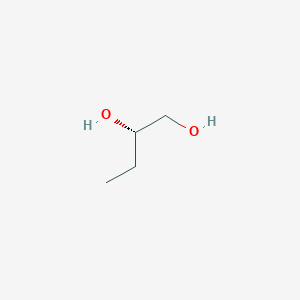

| Property | (S)-1,2-butanediol (Precursor) | (S)-1,2-butanediol 1-tosylate |

| Chemical Structure |  |  |

| IUPAC Name | (2S)-Butane-1,2-diol | (S)-2-hydroxybutyl 4-methylbenzenesulfonate |

| CAS Number | 73522-17-5[4][6] | 100780-26-9 |

| Molecular Formula | C₄H₁₀O₂ | C₁₁H₁₆O₄S |

| Molecular Weight | 90.12 g/mol | 244.31 g/mol |

| Appearance | Colorless liquid | Expected to be a colorless to pale yellow oil or solid |

Note: While the CAS number for the specific mono-tosylate is 100780-26-9, it is a less common research chemical, and some suppliers may list it under a different internal catalog number or as a custom synthesis product.

Synthesis and Mechanistic Insights

The preparation of (S)-1,2-butanediol 1-tosylate from its parent diol is a classic example of selective functionalization, a common challenge in organic synthesis.[7]

The Challenge: Regioselectivity (S)-1,2-butanediol possesses two hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). The primary hydroxyl is less sterically hindered and generally more nucleophilic than the secondary one. This inherent difference in reactivity is the key to achieving selective mono-tosylation at the C1 position.[8] By carefully controlling reaction conditions, we can favor the reaction at the primary site over the secondary one and prevent the formation of the di-tosylated byproduct.

The Reaction: Tosylation The synthesis involves the reaction of (S)-1,2-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[9]

Mechanism:

-

The base (e.g., pyridine) deprotonates the more accessible primary hydroxyl group of the diol, increasing its nucleophilicity.

-

The resulting alkoxide attacks the electrophilic sulfur atom of tosyl chloride.

-

The chloride ion is displaced, and a protonated pyridine hydrochloride salt is formed as a byproduct.

This reaction proceeds with retention of the stereochemistry at the C2 carbon, as the chiral center is not directly involved in the bond-forming or bond-breaking steps.[2]

Caption: Synthesis of (S)-1,2-butanediol 1-tosylate via selective tosylation.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system designed for high yield and purity. Each step includes a clear objective and rationale.

Materials:

-

(S)-1,2-Butanediol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

-

Anhydrous Pyridine (serves as base and solvent, or use 2.0 eq. in DCM)

-

Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

-

5% Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup (Objective: Ensure anhydrous conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add (S)-1,2-butanediol (1.0 eq.) and anhydrous pyridine (or DCM followed by TEA). Cool the flask to 0 °C in an ice-water bath. Rationale: Water will react with TsCl, reducing yield and complicating purification.

-

Reagent Addition (Objective: Controlled reaction): Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous pyridine or DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes the formation of the di-tosylated byproduct.

-

Reaction Monitoring (Objective: Determine completion): Allow the reaction to stir at 0 °C for 2-4 hours and then let it warm to room temperature, stirring overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.[10] Rationale: TLC provides a simple, visual confirmation that the starting material has been converted to the less polar product.

-

Work-up and Extraction (Objective: Isolate the crude product): Quench the reaction by slowly adding cold water. If DCM was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, first dilute with DCM. Wash the organic layer sequentially with cold 5% HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine. Rationale: This aqueous wash sequence removes the base, its salt, and any remaining water-soluble impurities.

-

Drying and Concentration (Objective: Remove solvent): Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification (Objective: Achieve high purity): Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10] Rationale: Chromatography separates the desired mono-tosylate from any unreacted TsCl, starting material, and di-tosylated byproduct, yielding the pure compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. NMR and IR spectroscopy serve as a self-validating system to confirm the successful synthesis.

| Technique | Expected Observations for (S)-1,2-Butanediol 1-Tosylate |

| ¹H NMR | Aromatic Protons: Two doublets around 7.4-7.8 ppm (protons on the tosyl ring).Methyl Protons: A singlet around 2.4 ppm (CH₃ on the tosyl ring).[11]Methylene Protons (-CH₂OTs): A multiplet around 4.0-4.2 ppm.Methine Proton (-CHOH-): A multiplet around 3.6-3.8 ppm.Other Aliphatic Protons: Multiplets corresponding to the -CH₂- and -CH₃ of the butyl chain. |

| ¹³C NMR | Aromatic Carbons: Peaks in the 127-145 ppm region.Carbonyl-like Carbon: The carbon attached to the sulfur will be highly deshielded.-CH₂OTs Carbon: A peak around 70-75 ppm.[11]-CHOH Carbon: A peak around 65-70 ppm.Tosyl Methyl Carbon: A peak around 21.6 ppm.[11] |

| IR Spectroscopy | O-H Stretch: A broad peak around 3400 cm⁻¹ (from the remaining secondary alcohol).S=O Stretch: Two characteristic strong peaks around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).C-O Stretch: Peaks in the 1000-1200 cm⁻¹ region. |

Applications in Asymmetric Synthesis and Drug Development

(S)-1,2-Butanediol 1-tosylate is a powerful chiral electrophile. Its primary application is in Sₙ2 reactions, where a nucleophile displaces the tosylate leaving group.[1][5]

Key Features:

-

Stereochemical Control: The Sₙ2 reaction proceeds with an inversion of configuration if the nucleophile attacks a chiral center. In this case, the attack is at the primary, achiral C1 position. The value here is the introduction of a new functional group adjacent to an existing, untouched stereocenter, which is a common strategy for building up molecular complexity.

-

Versatility: A wide range of nucleophiles can be used, including azides (for amines), cyanides (for carboxylic acids), thiolates (for thioethers), and carbanions (for C-C bond formation), allowing for the synthesis of a diverse library of chiral compounds.

Caption: Typical Sₙ2 reaction workflow using (S)-1,2-butanediol 1-tosylate.

This pathway is instrumental in synthesizing chiral amines, amino alcohols, and other functionalities that are prevalent in active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

As with all sulfonylating agents and their products, proper handling is crucial.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Handling: Tosylates are alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the tosylate group.

Suppliers

(S)-1,2-Butanediol 1-tosylate is a specialized reagent. While not as common as its parent diol, it can be sourced from several chemical suppliers, often on a made-to-order basis.

| Supplier | Availability | Notes |

| Sigma-Aldrich (Merck) | Check Catalog | May be listed under various product numbers. |

| BLDpharm | In Catalog | Lists various tosylated diol derivatives.[12][13] |

| ChemScene | In Catalog | Offers a range of sulfonate esters.[14] |

| Custom Synthesis Labs | On Request | Many companies specialize in synthesizing intermediates not available off-the-shelf. |

Note: Availability and catalog numbers are subject to change. It is recommended to search by the CAS number 100780-26-9 on supplier websites.

References

-

Recent progress in selective functionalization of diols via organocatalysis . RSC Publishing. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . National Center for Biotechnology Information (PMC). Available at: [Link]

- US Patent 5194651A - Tosylation of alcohols. Google Patents.

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research . Journal of Chemistry Letters. Available at: [Link]

-

Selective Mesylation of Vicinal Diols: A Systematic Case Study . ACS Publications. Available at: [Link]

-

Tosylates And Mesylates . Master Organic Chemistry. Available at: [Link]

-

ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid . Korean Chemical Society. Available at: [Link]

- US Patent 8143432B2 - Process for regioselective mono-tosylation of diols. Google Patents.

- EP Patent 2084129B1 - Process for regioselective mono-tosylation of diols. Google Patents.

-

An efficient and selective tosylation of alcohols with p-toluenesulfonic acid . ScienceMadness. Available at: [Link]

-

Tosylates and Mesylates in Organic Chemistry . Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Substitution Reactions . Pearson+. Available at: [Link]

-

Preparation of Optically Active 1,2Diol Monotosylates by Enzymatic Hydrolysis . ResearchGate. Available at: [Link]

-

1,2-Butanediol . Wikipedia. Available at: [Link]

-

Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Consideration of selectivity in tosylation of alcohols in the absence of KOH . ResearchGate. Available at: [Link]

-

1,2-Diol synthesis by additions . Organic Chemistry Portal. Available at: [Link]

-

(S)-butane-1,2-diol . PubChem. Available at: [Link]

-

But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) . MilliporeSigma. Available at: [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 4. (S)-butane-1,2-diol | C4H10O2 | CID 6993189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-1,2-Butanediol | 73522-17-5 [chemicalbook.com]

- 7. jchemlett.com [jchemlett.com]

- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6315-52-2|Ethane-1,2-diyl bis(4-methylbenzenesulfonate)|BLD Pharm [bldpharm.com]

- 13. 99520-83-9|(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)|ArkPharm [bldpharm.com]

- 14. chemscene.com [chemscene.com]

Difference between (S)-2-hydroxybutyl tosylate and (S)-1,2-epoxybutane

Technical Comparison: (S)-2-Hydroxybutyl Tosylate vs. (S)-1,2-Epoxybutane in Chiral Synthesis

Executive Summary

In the landscape of chiral drug development, (S)-1,2-epoxybutane (CAS 30608-62-9) and its direct precursor, (S)-2-hydroxybutyl tosylate (CAS 143731-32-2), represent a critical "parent-progeny" relationship. While often discussed together, their roles, reactivity profiles, and safety handling requirements diverge significantly.

For the application scientist, the distinction is operational:

-

(S)-2-Hydroxybutyl Tosylate is a latent electrophile . It is a robust, high-boiling intermediate used to "lock in" stereochemistry before cyclization.

-

(S)-1,2-Epoxybutane is an active electrophile . It is a volatile, high-energy species used to introduce the chiral butyl chain into nucleophilic APIs (Active Pharmaceutical Ingredients).

This guide dissects the technical nuances between these two species, focusing on their interconversion, stereochemical integrity, and control as Genotoxic Impurities (GTIs).

Structural & Physical Characterization

The fundamental difference lies in ring strain and physical state. The tosylate is an acyclic sulfonate ester, whereas the epoxide is a strained three-membered ether.

| Feature | (S)-2-Hydroxybutyl Tosylate | (S)-1,2-Epoxybutane |

| IUPAC Name | (2S)-1-(p-toluenesulfonyloxy)-2-butanol | (2S)-2-ethyloxirane |

| CAS Number | 143731-32-2 | 30608-62-9 |

| Molecular Weight | 244.31 g/mol | 72.11 g/mol |

| Physical State | Viscous Liquid / Low-melting Solid | Volatile Liquid |

| Boiling Point | ~250°C (dec.) | 63°C |

| Chiral Center | C2 (Secondary Alcohol) | C2 (Epoxide Ring) |

| Reactivity Class | Alkylating Agent (Leaving Group: TsO⁻) | Strained Electrophile (Ring Opening) |

| Primary Hazard | Contact sensitizer, PGI (Potential Genotoxic Impurity) | Flammable, Mutagenic, Inhalation Hazard |

Expert Insight: The massive difference in boiling points (63°C vs. >250°C) dictates the purification strategy. The epoxide can be isolated via distillation, effectively separating it from the non-volatile tosylate precursor. This is a critical control point for purging sulfonate ester impurities.

Mechanistic Interconversion & Stereochemistry

The synthesis of (S)-1,2-epoxybutane typically proceeds via the base-mediated cyclization of (S)-2-hydroxybutyl tosylate. Understanding this mechanism is vital for preserving Optical Purity (ee%).

The Pathway

-

Precursor: (S)-1,2-Butanediol is selectively tosylated at the primary hydroxyl (C1) due to steric accessibility.

-

Intermediate: (S)-2-Hydroxybutyl tosylate is formed.[1][2] The chiral center at C2 is not involved in this bond formation.

-

Cyclization: Upon treatment with a base (e.g., NaOH, K2CO3), the alkoxide formed at C2 attacks C1.

-

Stereochemical Outcome: Because the displacement occurs at C1 (an achiral center) and the chiral center C2 acts as the nucleophile, the configuration is RETAINED . (S)-Tosylate yields (S)-Epoxide.

Visualizing the Pathway

Figure 1: The synthetic flow from diol to epoxide. Note that the chiral center at C2 acts as the anchor, ensuring the (S)-configuration is passed down without inversion.

Reactivity Profile & Application Strategy

(S)-2-Hydroxybutyl Tosylate: The "Anchor"

-

Utility: Rarely used as the final alkylating agent because the neighboring hydroxyl group can interfere (via epoxide formation in situ) or reduce reactivity compared to a simple alkyl tosylate.

-

Stability: Susceptible to hydrolysis in aqueous acidic/basic media, reverting to the diol.

-

Impurity Risk: If this material is carried over into the final drug substance, it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating capability.

(S)-1,2-Epoxybutane: The "Warhead"

-

Utility: The "go-to" reagent for introducing a chiral hydroxybutyl group. It reacts with amines, thiols, and alcohols via ring-opening.

-

Regioselectivity: Nucleophiles typically attack the less hindered primary carbon (C1), resulting in a secondary alcohol product that retains the original chirality of the butyl chain.

-

Handling: Must be handled in a fume hood due to volatility and mutagenicity.

Comparative Reactivity Diagram

Figure 2: Reactivity divergence. The epoxide is the preferred species for nucleophilic attack, while the tosylate is primarily a precursor.

Experimental Protocol: Conversion & Purification

Note: This protocol describes the conversion of the tosylate to the epoxide, a common requirement when the epoxide is generated in situ to avoid handling the volatile mutagen.

Step 1: Synthesis of (S)-2-Hydroxybutyl Tosylate

-

Charge (S)-1,2-butanediol (1.0 eq) and Dichloromethane (DCM) into a reactor. Cool to 0°C.

-

Add Triethylamine (1.2 eq) and catalytic DMAP.

-

Slow Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) dissolved in DCM. Maintain temp < 5°C to ensure regioselectivity for the primary alcohol.

-

Workup: Wash with dilute HCl (remove amine), then NaHCO3. Dry organic layer.

-

Result: Crude (S)-2-hydroxybutyl tosylate. Do not distill (decomposition risk).

Step 2: Cyclization to (S)-1,2-Epoxybutane

-

Reaction: Dissolve the crude tosylate in aqueous NaOH (2.0 eq) or a biphasic system (NaOH/DCM).

-

Mechanism: The base deprotonates the secondary -OH; the alkoxide displaces the primary -OTs.

-

Purification (Crucial):

-

The product ((S)-1,2-epoxybutane) boils at 63°C.[3]

-

Perform a fractional distillation at atmospheric pressure.

-

Collect: Fraction boiling at 62–64°C.

-

Reject: High-boiling residue (contains unreacted tosylate and salts).

-

Validation Check: Analyze the distillate by GC-FID. The tosylate (non-volatile) should be non-detectable. This ensures the removal of the PGI precursor.

Safety & Regulatory (ICH M7)

Both compounds fall under strict scrutiny in drug development.

-

Mutagenicity: Epoxides and Sulfonate esters are structural alerts. (S)-1,2-epoxybutane is Ames positive.

-

Control Strategy:

-

If (S)-1,2-epoxybutane is used as a raw material, it must be controlled at the "Starting Material" level with strict limits on the downstream carryover.

-

If (S)-2-hydroxybutyl tosylate is used, it is often treated as an intermediate. However, residual tosylate in the final API is a major compliance issue.

-

Analytical Method: Use GC-MS for Epoxide detection (limit of quantitation ~1 ppm) and LC-MS/MS for Tosylate detection (since it is not volatile).

-

References

-

LookChem. (S)-2-HYDROXYBUTYL P-TOSYLATE Basic Information & CAS 143731-32-2. Retrieved from

-

Fisher Scientific. (S)-2-Hydroxy-3-buten-1-yl p-tosylate Structure & Properties (Structural Analog Reference). Retrieved from

-

National Institutes of Health (NIH) - PubChem. 1,2-Epoxybutane Compound Summary. Retrieved from

-

Sigma-Aldrich. 1,2-Epoxybutane Product Specification & Safety Data. Retrieved from

-

IARC Monographs. 1,2-Epoxybutane: Genotoxicity and Carcinogenicity Evaluation. Retrieved from

Sources

Technical Guide: Chiral Building Blocks with 2-Hydroxybutyl Skeleton

Precision Synthesis, Stereochemical Validation, and Pharmaceutical Application

Executive Summary

The 2-hydroxybutyl skeleton (derived from 1,2-butanediol or 1,2-epoxybutane) represents a "privileged motif" in modern organic synthesis. It serves as the chiral anchor for a vast array of functional materials, including biodegradable polymers (polyhydroxyalkanoates), pheromones, and active pharmaceutical ingredients (APIs) such as next-generation anticonvulsants and antifungal agents.

This technical guide provides a rigorous examination of the access to high-enantiopurity (>99% ee) 2-hydroxybutyl synthons. We move beyond basic textbook definitions to explore the Hydrolytic Kinetic Resolution (HKR) as the industrial gold standard, alongside emerging biocatalytic routes , providing self-validating protocols for the bench scientist.

Part 1: Structural Significance & Retrosynthetic Logic

The 2-hydroxybutyl moiety is chemically versatile due to the coexistence of a secondary chiral alcohol and a terminal functionality (either a primary alcohol in the diol form or a strained ring in the epoxide form).

Retrosynthetic Analysis

To access the (R)- or (S)-2-hydroxybutyl skeleton, three primary disconnections are logically sound. The choice depends on the desired oxidation state and available starting materials.

Figure 1: Retrosynthetic disconnections for accessing the 2-hydroxybutyl motif.

Part 2: Synthetic Methodologies

Method A: Hydrolytic Kinetic Resolution (HKR)

The Industrial Standard For the 2-hydroxybutyl skeleton, the Jacobsen HKR of terminal epoxides is the most robust method. It utilizes a chiral (Salen)Co(III) complex to catalyze the hydrolysis of one enantiomer of racemic 1,2-epoxybutane much faster than the other.

-

Mechanism: Cooperative bimetallic mechanism where two metal centers simultaneously activate the epoxide and the water nucleophile.

-

Outcome: Yields (R)-1,2-butanediol (hydrolyzed product) and unreacted (S)-1,2-epoxybutane (or vice versa depending on catalyst antipode) with high enantiomeric excess (ee).

Method B: Biocatalytic Reduction

The Green Chemistry Approach Whole-cell biocatalysis (e.g., Gluconobacter oxydans or engineered ADHs) offers a route to reduce 2-butanone derivatives or selectively oxidize 1,2-butanediol.

-

Advantage: Operates at ambient temperature/pressure; avoids heavy metals.

-

Constraint: Requires cofactor regeneration systems (NADH/NADPH).

Part 3: Experimental Protocols

Protocol 1: Jacobsen HKR of 1,2-Epoxybutane

Grounding: This protocol is adapted from the seminal works of Eric Jacobsen (Harvard) and industrial scaling procedures [1, 2].

Reagents:

-

Racemic 1,2-epoxybutane (1.0 equiv)

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)[1]

-

Acetic acid (AcOH) (2.0 equiv relative to catalyst)

-

Distilled Water (0.55 equiv)

-

THF (minimal, optional for solubility)

Workflow:

-

Catalyst Activation (Oxidation):

-

In a flask open to air, dissolve the Co(II)-salen complex in minimal toluene or THF.

-

Add AcOH (2 equiv relative to Co). Stir for 30-60 mins. The color changes from red to dark brown, indicating oxidation to the active Co(III) species.

-

Remove solvent in vacuo to obtain the solid Co(III)-salen catalyst.

-

-

Resolution Reaction:

-

Charge the reaction vessel with the activated catalyst and racemic 1,2-epoxybutane.

-

Cool to 0°C (exothermic reaction control).

-

Slowly add water (0.55 equiv).

-

Allow to warm to room temperature and stir for 12–18 hours.

-

-

Monitoring (Self-Validation Step):

-

Stop/Go Criteria: Aliquot 50 µL, dissolve in CDCl₃. Analyze by ¹H NMR.

-

Look for the disappearance of the epoxide protons of the reacting enantiomer and the appearance of the diol methine proton (~3.6 ppm).

-

Note: Conversion should ideally stop at ~50-55%.

-

-

Workup & Isolation:

-

Fractional Distillation: This is the critical separation step.

-

Fraction 1: Unreacted (S)-1,2-epoxybutane (bp ~63°C).

-

Fraction 2: (R)-1,2-butanediol (bp ~196°C).

-

Purity Check: The catalyst remains in the pot residue and can often be recycled.

-

Protocol 2: Stereochemical Validation (Mosher's Method)

Trustworthiness: You cannot rely solely on optical rotation, which is concentration-dependent. Mosher's ester analysis provides absolute configuration confirmation [3, 4].[2]

Workflow:

-

Take 5 mg of the isolated 1,2-butanediol (protect the primary alcohol if necessary, though selective esterification of the secondary alcohol is possible with stoichiometry control, usually primary reacts first so protection is recommended for precise analysis). Correction: For 1,2-diols, it is standard to form the bis-Mosher ester or selectively protect the primary position first.

-

React separate aliquots with (R)-MTPA-Cl and (S)-MTPA-Cl.

-

Analyze ¹H NMR.[3] Calculate

. -

Use the sign of

to map the spatial arrangement of protons.

Figure 2: Workflow for absolute configuration assignment using Mosher's method.

Part 4: Data Summary & Comparison

| Parameter | HKR (Jacobsen) | Biocatalysis (ADH) | Asymmetric Hydrogenation (Noyori) |

| Substrate | Racemic 1,2-Epoxybutane | 2-Butanone / 2-Oxobutanoate | 2-Butanone derivatives |

| Catalyst | Co(III)-Salen | Alcohol Dehydrogenase | Ru-BINAP / Ru-Diamine |

| Max Theoretical Yield | 50% (for one enantiomer) | 100% | 100% |

| Enantiomeric Excess | >99% (tunable via time) | >95-99% (enzyme dependent) | >90-98% |

| Scalability | High (Multi-ton) | Medium (Volumetric productivity) | High |

| Cost Efficiency | High (Cheap racemate) | Medium (Enzyme cost) | High (Precious metal) |

Part 5: Applications in Drug Discovery[3][4]

The 2-hydroxybutyl skeleton is a versatile "chiral handle."

-

Ring Opening (Aminolysis): The resolved (S)-1,2-epoxybutane can be opened with amines to generate 1-amino-2-butanol derivatives. This is structurally homologous to the Ethambutol core and useful in synthesizing amino-alcohol based ligands.

-

Polymer Synthesis: (R)-1,2-butanediol is a direct precursor to Poly(2-hydroxybutyrate) analogues, biodegradable polyesters used in medical sutures and drug delivery matrices [5].

-

API Synthesis: The skeleton appears in the side chains of various macrolide antibiotics and is a precursor to (R)-2-hydroxybutyric acid , a key intermediate for specific ACE inhibitors and anticonvulsants (e.g., Levetiracetam analogs often utilize the 2-aminobutyryl core, accessible from the 2-hydroxy precursor via Mitsunobu inversion) [6].

References

-

Jacobsen, E. N. , et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes."[1][4][5] Science, 1997, 277(5328), 936-938.

-

Sigma-Aldrich .[4] "Jacobsen's Catalyst for Hydrolytic Kinetic Resolution."[1][5] Technical Bulletin.

-

Hoye, T. R. , et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007, 2, 2451–2458.

-

Seco, J. M. , et al. "The assignment of absolute configuration by NMR." Chemical Reviews, 2004, 104(1), 17-118.

-

Chem-Impex . "(R)-1,2-Butanediol Applications in Biodegradable Polymers."

-

BenchChem . "Biocatalytic Reduction of 4-Phenyl-2-Butanone to a Chiral Alcohol Precursor." Application Notes.

Sources

A Technical Guide to (S)-Butan-2-yl 4-Methylbenzenesulfonate: Synthesis, Reactivity, and Application in Stereocontrolled Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-butan-2-yl 4-methylbenzenesulfonate, a pivotal chiral building block in modern organic synthesis. We will delve into its nomenclature, stereocontrolled synthesis, and its primary application as a potent electrophile in nucleophilic substitution reactions. The focus will be on the mechanistic underpinnings that make this reagent exceptionally valuable for the stereospecific construction of complex molecules, particularly active pharmaceutical ingredients (APIs).

A note on nomenclature: The topic chemical, (S)-1-(p-toluenesulfonyloxy)-2-butanol, suggests a butane-1,2-diol derivative. However, the more common and synthetically versatile reagent derived from (S)-2-butanol is (S)-butan-2-yl 4-methylbenzenesulfonate, often referred to as (S)-2-butyl tosylate. This guide will focus on the latter, as its application in controlling stereochemistry through Sₙ2 reactions is a cornerstone of asymmetric synthesis.

Core Identification: Nomenclature and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. The compound is an ester of p-toluenesulfonic acid and (S)-2-butanol.

IUPAC Name: (2S)-butan-2-yl 4-methylbenzenesulfonate

Common Synonyms:

-

(S)-2-Butyl tosylate

-

(S)-sec-Butyl p-toluenesulfonate

-

Toluene-4-sulfonic acid (S)-sec-butyl ester

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol |

| Appearance | Typically a colorless oil or low-melting solid |

| Chirality | Contains one stereocenter (C2) in the (S) configuration |

| CAS Number | 2307-69-9 |

The Synthetic Rationale: Converting a Poor Leaving Group into an Excellent One

The primary utility of converting an alcohol to a tosylate is to transform the hydroxyl group (–OH), a notoriously poor leaving group, into a tosylate (–OTs) group, which is an excellent leaving group. The –OH group is a strong base, making its departure from a carbon center energetically unfavorable. In contrast, the tosylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms and the benzene ring, making it readily displaced by a nucleophile.[1]

Synthesis Protocol: Preparation of (S)-Butan-2-yl 4-Methylbenzenesulfonate

This procedure leverages the reaction between (S)-2-butanol and p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.

Core Principle: The reaction occurs at the oxygen atom of the alcohol, and no bonds to the chiral carbon are broken. Consequently, the synthesis proceeds with retention of configuration at the stereocenter.[1][2]

Materials:

-

(S)-2-butanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)

-

Anhydrous pyridine (as solvent and base)

-

Diethyl ether or Dichloromethane

-

Hydrochloric acid (e.g., 1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-butanol in anhydrous pyridine. Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The pyridine serves both as the solvent and as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[3]

-

Reaction Progression: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.

-

Monitoring: Track the consumption of the starting alcohol using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl to neutralize excess pyridine.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. This removes residual pyridine and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-2-butyl tosylate. Purification can be achieved via column chromatography if necessary.

Workflow for Tosylate Synthesis

The following diagram illustrates the stereospecific conversion of the alcohol to the tosylate.

Caption: Synthesis of (S)-2-Butyl Tosylate from (S)-2-Butanol.

Core Reactivity: The Sₙ2 Reaction and Inversion of Stereochemistry

(S)-2-Butyl tosylate is an archetypal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This reaction is the cornerstone of its utility in asymmetric synthesis.

Mechanistic Pillar: The Sₙ2 reaction proceeds via a backside attack mechanism. The incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the tosylate). This concerted process forces the molecule's stereochemistry to invert, much like an umbrella flipping inside out in the wind. The result is a product with the opposite configuration—in this case, (R)—at the reaction center.[1][2]

This stereochemical outcome is predictable and reliable, providing chemists with a powerful tool for controlling the three-dimensional structure of their target molecules.

Table 2: Representative Sₙ2 Reactions of (S)-2-Butyl Tosylate

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Name | Configuration |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | (R)-2-Azidobutane | R (Inversion) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | (R)-Pentanenitrile | R (Inversion) |

| Halide (Br⁻) | Sodium Bromide (NaBr) | Alkyl Halide | (R)-2-Bromobutane | R (Inversion) |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether | (R)-2-Ethoxybutane | R (Inversion) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | (R)-2-(Phenylthio)butane | R (Inversion) |

Workflow for Stereospecific Sₙ2 Reaction

The diagram below visualizes the critical stereochemical inversion that defines the synthetic power of this reagent.

Caption: The Sₙ2 pathway showing inversion of stereochemistry.

Application in Drug Development

The precise control of stereochemistry is not an academic exercise; it is a fundamental requirement in modern drug development. Enantiomers of a chiral drug can exhibit drastically different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, harmful (the tragic example of thalidomide being the most cited case).

Chiral building blocks like (S)-2-butyl tosylate are therefore indispensable. They allow medicinal chemists to construct complex APIs with a specific, desired stereoconfiguration. By using a tosylate in an Sₙ2 reaction, a scientist can introduce a new functional group at a chiral center with a predictable and opposite stereochemistry, a critical step in the multi-step synthesis of many modern drugs.[4] This strategy avoids the need for costly chiral separations of racemic mixtures later in the synthesis, leading to more efficient and safer drug manufacturing processes.

References

-

Wikipedia. 2-Butanol. [Link]

-

PubChem. (+)-2-Butanol | C4H10O | CID 444683. National Institutes of Health. [Link]

-

precisionFDA. 2-BUTANOL. [Link]

-

OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

Sources

The Synthetic Utility of (S)-1,2-Butanediol Monotosylates: A Technical Guide for Organic Chemists

Abstract

(S)-1,2-Butanediol, a readily available chiral building block, serves as a versatile precursor to a variety of valuable intermediates in organic synthesis.[1] Its selective activation through monotosylation of the primary hydroxyl group unlocks a powerful synthetic tool, the (S)-1,2-butanediol monotosylate. This guide provides an in-depth exploration of the applications of this chiral synthon, focusing on its utility in the stereoselective synthesis of key structural motifs such as epoxides, tetrahydrofurans, and chiral amines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their relevance in the context of drug discovery and development.

Introduction: The Strategic Advantage of (S)-1,2-Butanediol Monotosylates

In the landscape of asymmetric synthesis, the "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, remains a cornerstone for the efficient construction of complex molecules.[2] (S)-1,2-Butanediol, a simple yet stereochemically defined diol, is an exemplary member of this chiral pool.[1] However, its direct application is often limited by the similar reactivity of its two hydroxyl groups. The strategic conversion of the primary hydroxyl group to a p-toluenesulfonate (tosylate) ester dramatically alters its reactivity profile, transforming it into a highly effective electrophile for nucleophilic substitution reactions.

The tosyl group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This activation is achieved without affecting the stereocenter at the C2 position, thus preserving the valuable chiral information of the starting material. The resulting (S)-1,2-butanediol monotosylate is a stable, crystalline solid that serves as a gateway to a multitude of stereochemically defined products.

Core Applications in Organic Synthesis

The strategic placement of a good leaving group adjacent to a stereogenic center makes (S)-1,2-butanediol monotosylate a powerful tool for intramolecular and intermolecular reactions.

Synthesis of (S)-2-Ethyloxirane: A Chiral Epoxide Building Block

One of the most fundamental applications of (S)-1,2-butanediol monotosylate is its conversion to the corresponding chiral epoxide, (S)-2-ethyloxirane. This transformation proceeds via an intramolecular Williamson ether synthesis, where the secondary alcohol, upon deprotonation, acts as an internal nucleophile, displacing the tosylate group in a stereospecific S_N2 reaction.

The reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The base deprotonates the secondary hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular backside attack on the carbon bearing the tosylate group, leading to the formation of the three-membered oxirane ring with inversion of configuration at the primary carbon. However, since the stereocenter is at the C2 position, the overall stereochemistry of the ethyl group relative to the epoxide remains (S).

Sources

(S)-2-hydroxybutyl p-tosylate molecular weight and solubility data

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-hydroxybutyl p-tosylate

Introduction to (S)-2-hydroxybutyl p-tosylate

(S)-2-hydroxybutyl p-tosylate, with the CAS Number 143731-32-2, is a chiral organic compound of significant interest in synthetic organic chemistry.[1] It incorporates two key functional groups: a secondary alcohol and a tosylate ester. The tosylate group is an excellent leaving group, making this molecule a valuable intermediate for introducing a chiral (S)-2-hydroxybutyl moiety into a target structure through nucleophilic substitution reactions.[2][3] Understanding its core physicochemical properties, particularly molecular weight and solubility, is fundamental for its effective use in reaction design, purification, and formulation.

This guide provides a detailed analysis of the molecular weight and solubility profile of (S)-2-hydroxybutyl p-tosylate. It offers a theoretical framework for predicting its solubility based on structural attributes and presents a comprehensive, field-proven experimental protocol for its quantitative determination.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is a prerequisite for its application in a research and development setting.

Molecular Structure and Weight

The molecular identity of (S)-2-hydroxybutyl p-tosylate is defined by its specific atomic composition and arrangement.

-

Chemical Name: [(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate[1]

-

Synonyms: (S)-2-HYDROXYBUTYL TOSYLATE[1]

-

Molecular Formula: C₁₁H₁₆O₄S[1]

This formula dictates its molar mass, a critical parameter for stoichiometric calculations in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄S | LookChem[1] |

| Molecular Weight | 244.31 g/mol | LookChem[1] |

Solubility Profile

The molecule possesses both polar and nonpolar characteristics:

-

Polar Features: The hydroxyl (-OH) group and the sulfonate ester (-OSO₂-) group introduce polarity and the capacity for hydrogen bonding.

-

Nonpolar Features: The butyl chain (-C₄H₉) and the aromatic tolyl group (-C₆H₄CH₃) contribute to its nonpolar, lipophilic character.

This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large nonpolar tolyl and butyl groups are expected to dominate, limiting solubility in highly polar, hydrogen-bonding solvents like water.[6] Solubility may increase in small alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bond network of water, while still accommodating the nonpolar components. |

| Nonpolar / Weakly Polar | Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate | Soluble | The significant nonpolar surface area from the aromatic ring and alkyl chain suggests good compatibility with common organic solvents.[2][4] |

Experimental Determination of Solubility

To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The shake-flask method is a widely accepted, gold-standard technique for determining the equilibrium solubility of a compound.[4][7]

Principle of the Method

The core principle involves creating a saturated solution of the compound in a chosen solvent at a constant temperature. By agitating an excess of the solid solute with the solvent for a sufficient period, a dynamic equilibrium is established between the dissolved and undissolved compound. After separating the solid phase, the concentration of the solute in the clear supernatant is quantified using a precise analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Experimental Protocol

This protocol provides a self-validating system for the accurate determination of solubility.

1. Preparation of Standard Solutions for HPLC Calibration:

-

Causality: A precise calibration curve is essential for converting the analytical signal (e.g., peak area from HPLC) into a concentration.

-

1.1 Accurately weigh a known mass of (S)-2-hydroxybutyl p-tosylate.

-

1.2 Dissolve it in a suitable solvent (e.g., acetonitrile) to create a high-concentration stock solution.

-

1.3 Perform a series of serial dilutions from the stock solution to generate at least five standard solutions of known concentrations spanning the expected solubility range.

-

1.4 Analyze each standard by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve must have a correlation coefficient (R²) > 0.99 for accuracy.

2. Preparation of the Saturated Solution:

-

Causality: Using an excess of the compound ensures that the solution reaches its maximum saturation point at the given temperature.[4]

-

2.1 Add an excess amount of solid (S)-2-hydroxybutyl p-tosylate (e.g., 10-20 mg) to a glass vial. The excess should be clearly visible.

-

2.2 Pipette a precise volume (e.g., 1.0 mL) of the test solvent into the vial.

-

2.3 Seal the vial tightly to prevent solvent evaporation.

-

2.4 Prepare samples in triplicate for each solvent to ensure statistical validity.

3. Equilibration:

-

Causality: Solubility is an equilibrium process. Sufficient time and consistent agitation are required to ensure the system reaches a steady state, preventing underestimation of solubility.[7]

-

3.1 Place the vials in a temperature-controlled shaker or on a stir plate. Maintain a constant temperature (e.g., 25 °C).

-

3.2 Agitate the vials for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary.[4]

4. Sample Separation and Preparation for Analysis:

-

Causality: The undissolved solid must be completely removed to ensure that the analysis only measures the concentration of the dissolved compound.[4]

-

4.1 Allow the vials to stand at the equilibrium temperature for 30 minutes to let the solid settle.

-

4.2 Centrifuge the vials to pellet the remaining solid.

-

4.3 Carefully draw the clear supernatant using a syringe.

-

4.4 Filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any fine particulates.

-

4.5 Dilute the filtrate with the mobile phase if the concentration is expected to be above the highest point of the calibration curve.

5. Quantification and Data Reporting:

-

Causality: The calibrated analytical method provides the final, accurate measurement of solute concentration.

-

5.1 Analyze the prepared filtrate samples by HPLC using the same method as the standards.

-

5.2 Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of (S)-2-hydroxybutyl p-tosylate in the saturated solution.

-

5.3 Account for any dilution factors used during sample preparation.

-

5.4 Report the final solubility as an average of the triplicate measurements, typically in mg/mL or mol/L, specifying the solvent and temperature.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

-

Storage: Store in a cool place, typically recommended between 0-6°C.[1] Keep the container tightly closed in a dry and well-ventilated location.

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn.[8][9] Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

While specific quantitative solubility data for (S)-2-hydroxybutyl p-tosylate is not documented in readily accessible literature, a robust scientific understanding of its properties can be established. Its molecular weight is definitively 244.31 g/mol .[1] A qualitative analysis of its structure predicts good solubility in common polar aprotic and nonpolar organic solvents, with limited solubility in highly polar protic solvents like water. For researchers requiring precise data for process development or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and accurate method for its experimental determination.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- LookChem. (n.d.). Cas 143731-32-2, (S)-2-HYDROXYBUTYL P-TOSYLATE.

- Schmidt, S., Liebert, T., & Heinze, T. (2013). Synthesis of soluble cellulose tosylates in an eco-friendly medium. RSC Publishing.

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Jalalon, J.V.R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.

- Palmer, D.S., & Mitchell, J.B.O. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH PMC.

- Unknown Author. (n.d.). Organic Syntheses Procedure.

- Echemi. (n.d.). (S)-2-Hydroxy-3-buten-1-yl p-tosylate | 133095-74-6.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Cayman Chemical. (2025, November 19). Safety Data Sheet.

- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Butyl p-toluenesulfonate.

- Oreate AI. (2026, January 15). Understanding Tosylate: A Key Player in Organic Chemistry. Oreate AI Blog.

- Chem-Impex. (n.d.). (S)-2-Methylbutyl p-toluenesulfonate.

Sources

- 1. Cas 143731-32-2,(S)-2-HYDROXYBUTYL P-TOSYLATE | lookchem [lookchem.com]

- 2. Understanding Tosylate: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: Safety, Genotoxicity, and Handling of Chiral Hydroxybutyl Tosylates

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves beyond the static nature of a standard Safety Data Sheet (SDS) to provide a dynamic, mechanistic, and regulatory-compliant framework for handling Chiral Hydroxybutyl Tosylates .

Executive Summary & Chemical Context

Chiral hydroxybutyl tosylates are bifunctional building blocks widely used in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Their utility stems from the high leaving-group ability of the tosylate (p-toluenesulfonate) moiety combined with a chiral secondary alcohol or alkyl chain.

However, this utility comes with a significant safety trade-off: Alkylating Potential .

Under the ICH M7 guidelines, these compounds are classified as potentially mutagenic impurities (PMIs) or genotoxic impurities (GTIs). They possess the chemical capability to alkylate DNA directly via an

Key Physical & Chemical Properties (Class Representative)

| Property | Description | Implication |

| State | Viscous Liquid / Low-Melting Solid | Difficult to aerosolize, but adheres to surfaces/gloves. |

| Reactivity | High ( | Reacts rapidly with nucleophiles (DNA, proteins, amines). |

| Stability | Hydrolysis-prone; Thermally sensitive | Critical: Free hydroxyl groups can facilitate intramolecular cyclization (e.g., to oxetanes) under basic conditions, altering the hazard profile. |

| Chirality | Enantiopure (e.g., >99% ee) | Biological systems may interact stereoselectively; toxicity profiles may differ slightly between enantiomers. |

The Genotoxicity Challenge: Mechanism & Regulation

The Alkylation Mechanism

The primary hazard is not acute toxicity (LD50), but genotoxicity . The sulfonate ester acts as a "warhead," allowing the alkyl chain to transfer to nucleophilic sites on DNA bases (specifically the N7 position of Guanine or N3 of Adenine).

Diagram 1: Molecular Mechanism of Genotoxicity

This diagram illustrates the pathway from chemical exposure to potential mutagenic event.

Caption: Figure 1. The

Regulatory Grounding (ICH M7)

Under ICH M7 (R1) , sulfonate esters are part of the "Cohort of Concern" or Class 1/2 impurities.

-

TTC Limit: For compounds with known mutagenicity, the Threshold of Toxicological Concern (TTC) is often set at 1.5 µ g/day for lifetime exposure.[1]

-

Control Strategy: In drug development, you must prove that this intermediate is purged during downstream processing or controlled to ppm levels in the final drug substance.

Handling & Containment Protocols

Engineering Controls

-

Primary Barrier: All handling must occur within a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.

-

Weighing: Use static-free disposable spatulas. Weighing should be done inside the hood or using a closed-balance enclosure.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hands | Double Gloving (Nitrile + Laminate) | Standard nitrile may degrade. Laminate (e.g., Silver Shield) provides >4hr breakthrough time for sulfonates. |

| Respiratory | P100/N95 (if outside hood) | Prevention of particulate/aerosol inhalation. |

| Body | Tyvek Lab Coat + Sleeve Covers | Disposable outer layers prevent cross-contamination to street clothes. |

Decontamination: A Self-Validating System

Standard soap and water are insufficient for tosylates due to their lipophilicity and slow hydrolysis rates in neutral water. You must use a Nucleophilic Quench .

The "Killer" Solution (Quenching Agent)

To chemically destroy the tosylate, use a solution that rapidly displaces the tosylate group:

-

Formula: 10% Sodium Thiosulfate (

) in water + 1% Sodium Hydroxide (NaOH). -

Mechanism: The thiosulfate anion (

) is a potent nucleophile that reacts faster than water, converting the toxic tosylate into a non-genotoxic Bunte salt.

Verification: The NBP Test (Self-Validation)

How do you know your workspace is clean? You must validate using the 4-(p-nitrobenzyl)pyridine (NBP) Test .

-

Protocol:

-

Swab the surface with a solvent-wetted wipe (Acetone/Ethanol).

-

Apply a drop of 5% NBP in acetone to the swab.

-

Heat gently (heat gun or hot plate at 100°C for 1 min).

-

Add a drop of Piperidine or NaOH .

-

-

Result: A Purple/Blue color indicates the presence of active alkylating agents (Positive). No color change indicates a clean surface.

Diagram 2: Safe Handling & Decontamination Workflow

This workflow ensures a closed-loop safety system from spill to disposal.

Caption: Figure 2. Operational workflow for decontamination, emphasizing the "Test" step for self-validation.

Storage & Stability

-

Temperature: Store at 2–8°C or -20°C (compound dependent). Tosylates can thermally decompose, releasing p-toluenesulfonic acid (TsOH), which catalyzes further degradation (autocatalytic).

-

Atmosphere: Store under Argon or Nitrogen .[2] Moisture can hydrolyze the ester, increasing acidity.

-

Specific Hazard: Avoid storage in basic media. The free hydroxyl group in hydroxybutyl tosylates can attack the tosylate internally, forming volatile and flammable epoxides or cyclic ethers.

Emergency Response

-

Eye Contact: Immediate irrigation for 15 minutes.[3][4] Note: Tosylates are severe irritants and potential corneal sensitizers.

-

Skin Contact: Do NOT use ethanol or acetone to wash skin; this increases permeability. Wash with copious amounts of soap and water.[3][5]

-

Spill: Do not wipe dry. Cover with "Killer Solution" (Section 4.1) soaked pads. Wait 30 minutes before removal.

References

-

ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] International Council for Harmonisation.[7]

-

European Chemicals Agency (ECHA).Substance Information: Alkyl Toluenesulfonates.

-

Hercouet, A., et al.The NBP Test for Alkylating Agents: A Critical Review.

-

Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley-Blackwell, 2011.

Sources

- 1. database.ich.org [database.ich.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.no [fishersci.no]

- 4. msdspds.castrol.com [msdspds.castrol.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. asianjpr.com [asianjpr.com]

A Senior Application Scientist's Guide to (S)-1,2-Diol Monotosylate Derivatives: Synthesis, Applications, and Core Methodologies

Introduction: The Strategic Importance of (S)-1,2-Diol Monotosylates

In the intricate world of pharmaceutical development and complex organic synthesis, success is often dictated by the strategic control of a molecule's three-dimensional architecture. Within the chemist's arsenal, chiral 1,2-diols are revered as versatile building blocks, underpinning the synthesis of countless bioactive molecules.[1] However, the true synthetic power of these diols is unlocked through their selective functionalization. This is where (S)-1,2-diol monotosylate derivatives emerge as indispensable intermediates.

A monotosylate derivative is a 1,2-diol in which one of the two hydroxyl groups has been converted into a p-toluenesulfonate, or "tosylate" (OTs), ester. This seemingly simple modification has profound consequences:

-

Activation: It transforms a poorly reactive hydroxyl group into an excellent leaving group, paving the way for a multitude of nucleophilic substitution and elimination reactions.[2][3][4]

-

Differentiation: It chemically distinguishes between two otherwise similar hydroxyl groups, allowing for sequential and controlled functionalization of the molecule.

-

Chirality: When prepared in an enantiomerically pure (S)-form, these derivatives serve as high-fidelity carriers of stereochemical information, enabling the construction of complex chiral targets.[5]

The challenge, however, is not insignificant. The conventional synthesis of mono-tosylates from diols can be difficult, plagued by low yields and the cumbersome formation of undesired di-tosylated byproducts, often requiring tedious chromatographic purification.[2][4] This guide provides an in-depth exploration of modern, field-proven strategies for the efficient and selective synthesis of (S)-1,2-diol monotosylates, delves into their core applications, and presents validated experimental protocols for the research scientist.

Synthetic Strategies for Enantiopure (S)-1,2-Diol Monotosylates

The synthesis of an enantiomerically pure (S)-1,2-diol monotosylate requires a dual focus: establishing the absolute stereochemistry of the diol and then achieving the regioselective tosylation of a single hydroxyl group. The following sections dissect the primary strategies to achieve these goals.

The "Chiron" Approach: Leveraging the Chiral Pool

The most direct path to an enantiopure final product is to begin with a starting material that already possesses the desired stereochemistry. This is the essence of the "chiron" or "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or hydroxy acids as starting materials.[6] For example, a highly diastereoselective route to cis- and trans-indan-1,2-diols, key precursors for the anti-AIDS drug Indinavir, has been developed starting from the α-hydroxy acid chiral pool.[7]

The primary advantage of this strategy is the unambiguous sourcing of chirality. The pre-existing stereocenter(s) are preserved and used to guide the formation of the target molecule.[6] However, this approach is contingent on the availability of a suitable chiral starting material that maps logically onto the desired target structure.

Kinetic Resolution: Enzymatic Pathways to Enantiopurity

When a direct chiral pool precursor is unavailable, kinetic resolution of a racemic mixture offers a powerful alternative. Enzymatic methods are particularly effective, leveraging the exquisite stereoselectivity of enzymes like lipases.

A common strategy involves the hydrolysis of a racemic 1,2-diol diacetate or, more directly, a racemic 2-acetoxy tosylate. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. For instance, Lipase PS from Burkholderia cepacia has been shown to hydrolyze racemic 2-acetoxyhexyl tosylate with excellent enantioselectivity, providing access to both the optically active alcohol and the remaining acetate.[8] This process allows for the preparation of both enantiomers of various optically active 1,2-diol monotosylates.[8][9]

A more advanced "deracemization" strategy combines this enzymatic hydrolysis with a subsequent chemical inversion step, such as the Mitsunobu reaction. In this workflow, the lipase resolves the racemic mixture, and the resulting undesired alcohol enantiomer is then inverted to the desired configuration, theoretically allowing for a 100% yield of a single enantiomer.[8][9]

| Enzyme | Substrate | Reaction Type | Enantioselectivity (E value) | Reference |

| Lipase PS (Burkholderia cepacia) | Racemic 2-acetoxyhexyl tosylate | Hydrolysis | Excellent | [8] |

| Lipase Amano PS | Racemic 2-acetoxy-3-chloropropyl p-toluenesulfonate | Hydrolysis | >100 | [10] |

| Lipase PS (Burkholderia cepacia) | 2-acetyl-3-O-3,5-dimethyl-benzenesulfonyl-1-O-4-methoxybenzyl-sn-glycerol | Hydrolysis | >200 | [8] |

Asymmetric Synthesis: Creating Chirality

Rather than separating enantiomers, asymmetric synthesis aims to create the desired enantiomer preferentially. A premier example is the use of the Shi asymmetric epoxidation. This method allows for the preparation of optically active trans-1,2-diol monosilyl ethers directly from simple ketones.[11] The sequence involves:

-

Silyl Enol Ether Formation: The starting ketone is converted to its corresponding silyl enol ether.

-

Shi Asymmetric Epoxidation: The silyl enol ether undergoes a highly enantioselective epoxidation using a fructose-derived catalyst.

-

Regio- and Stereospecific Ring Opening: The resulting silyloxy epoxide is opened with a nucleophile, such as a hydride source (e.g., borane-THF), to yield the differentiated trans-1,2-diol derivative with high enantiomeric excess.[11][12]

This approach is synthetically powerful as it constructs the chiral diol framework from achiral precursors with excellent stereocontrol.

The Art of Regioselective Tosylation

Once an (S)-1,2-diol is obtained, the critical step is the selective tosylation of one hydroxyl group, typically the less sterically hindered primary hydroxyl group.[3][13]

Catalytic Methods: The Power of Tin

The use of dibutyl tin oxide (Bu₂SnO) revolutionized the regioselective acylation and sulfonylation of diols.[14] The mechanism involves the formation of a five-membered stannylene acetal intermediate. This acetal formation activates one of the hydroxyl oxygens, rendering it more nucleophilic and directing the tosylation to that site.

Initially used in stoichiometric amounts, it was later discovered that Bu₂SnO could be used catalytically (e.g., 2 mol%).[3] Further process optimization has driven catalyst loadings to remarkably low levels, down to 0.1 mol% or even 0.005 mol% when using a pre-formed generic tin acetal catalyst, without loss of conversion or selectivity. This significantly improves the process by reducing heavy metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.[13]

Silver-Mediated Methods

An alternative high-yield method for the selective monotosylation of symmetrical diols employs silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI).[15][16] The high selectivity is proposed to arise from the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction makes one hydroxyl proton more acidic and thus more readily coordinated to the silver oxide, directing tosylation to that site.[15]

| Method | Reagent/Catalyst | Typical Loading | Key Feature | Reference |

| Tin-Catalyzed | Bu₂SnO or Stannylene Acetal | 0.005 - 2 mol% | Forms a reactive stannylene acetal intermediate; extremely low catalyst loadings are possible. | [3] |

| Silver-Mediated | Ag₂O / KI (cat.) | Stoichiometric Ag₂O | High selectivity is attributed to intramolecular H-bonding that differentiates OH acidity. | [15][16] |

| Borinic Acid-Catalyzed | Ar₂BOH | Catalytic | An organocatalytic approach forming a borinate ester intermediate. |

Core Applications in Drug Development and Complex Synthesis

The value of (S)-1,2-diol monotosylates lies in their utility as versatile synthetic intermediates. Their pre-defined stereochemistry and the activated tosylate group make them ideal precursors for a range of critical transformations.

Stereospecific Synthesis of Chiral Epoxides

One of the most common and powerful applications is their conversion to chiral epoxides. Treatment of the monotosylate with a base (e.g., sodium hydride, potassium carbonate) induces an intramolecular Sₙ2 reaction. The remaining free hydroxyl group acts as an internal nucleophile, displacing the tosylate to form the epoxide ring. This reaction is stereospecific, meaning the stereochemistry of the starting diol directly dictates the stereochemistry of the resulting epoxide.[17] Chiral epoxides are themselves elite building blocks in asymmetric synthesis.

Building Blocks via Nucleophilic Substitution